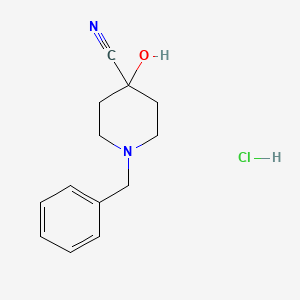

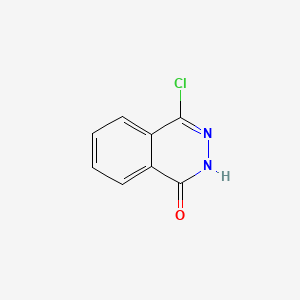

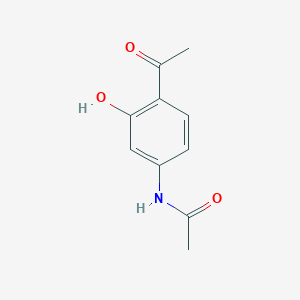

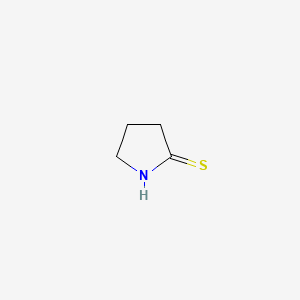

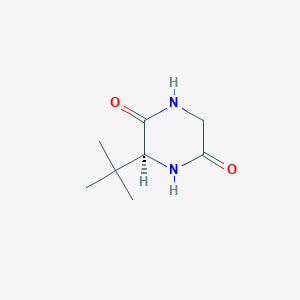

(S)-3-tert-Butyl-2,5-piperazinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-tert-Butyl-2,5-piperazinedione (TBP) is a synthetic organic compound belonging to the piperazine class of compounds. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and medicine. TBP has been used for over a decade in research laboratories for its unique properties and its ability to act as a catalyst in a variety of reactions. In recent years, TBP has gained attention for its potential therapeutic applications due to its ability to target specific biological pathways and modulate biochemical and physiological processes.

Applications De Recherche Scientifique

Synthesis and Characterization

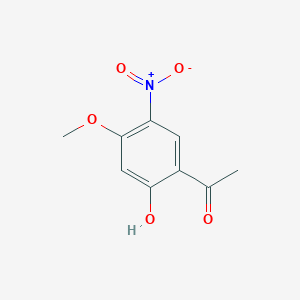

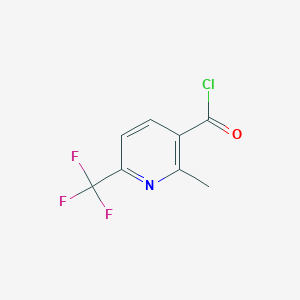

(S)-3-tert-Butyl-2,5-piperazinedione has been utilized in the synthesis and characterization of various compounds. For instance, it has been involved in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized using spectroscopic methods and single crystal X-ray diffraction data. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Formation of Bicyclomycin

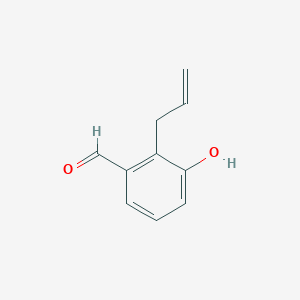

The formation of bicyclomycin's main skeleton was achieved through the cyclization of 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives (Sato et al., 1984).

Synthesis of Diketopiperazines

A route for the synthesis of diketopiperazines, specifically 3,6-dialkyl-1,4-dimethyl-3,6-epithio-and -3,6-epidithio-2,5-piperazinediones, was developed via corresponding bromo derivatives (Yoshimura et al., 1975).

Chiral Solvating Properties

(S)-3-tert-Butyl-2,5-piperazinedione demonstrated chiral solvating properties in NMR spectroscopy, forming diastereomeric hydrogen-bonded associates with various compounds (Wagger et al., 2007).

Intramolecular Interaction in Porphyrin Dimers

It was used in synthesizing diastereomerically pure porphyrin dimers, where intramolecular interactions between porphyrin moieties were observed (Tamiaki et al., 1993).

Structural Characterization

Structural characterization of 2,5-piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was performed using techniques like X-ray diffraction (Zhang et al., 2007).

Bridging and Spiro Formation

The compound facilitated the formation of 3-spiro- and 3,6-bridged 2,5-piperazinediones (Shin et al., 1981).

Pharmacological Core Generation

It was also used in generating pharmacologically useful cores, as seen in the synthesis of sterically congested piperazine derivatives (Gumireddy et al., 2021).

Propriétés

IUPAC Name |

(3S)-3-tert-butylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQNUQNZSDAFHT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369345 |

Source

|

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-tert-Butyl-2,5-piperazinedione | |

CAS RN |

65050-07-9 |

Source

|

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.